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Introduction to Glutaminase and Its Role in Cancer
Metabolism
Cancer cells undergo significant metabolic reprogramming to sustain their rapid proliferation

and survival. One of the key metabolic pathways that is often upregulated in cancer is

glutaminolysis, the process of converting glutamine into glutamate and subsequently other key

metabolites. Glutaminase (GLS), the enzyme that catalyzes the first and rate-limiting step of

this pathway, plays a pivotal role in providing cancer cells with essential building blocks for

biosynthesis and energy production.[1][2][3] There are two primary isoforms of glutaminase in

mammals: GLS1 (kidney-type) and GLS2 (liver-type).[4][5] This guide focuses on the splice

variants of GLS1, which are the primary targets of the clinical-stage inhibitor CB-839

(Telaglenastat).

Overview of Glutaminase Splice Variants: KGA and
GAC
The GLS1 gene undergoes alternative splicing to produce two main variants: a long form

known as Kidney-type Glutaminase (KGA) and a shorter, more catalytically active form called

Glutaminase C (GAC).[6][7] Both KGA and GAC are encoded by the GLS1 gene and share a

common N-terminal catalytic core.[6] However, they differ in their C-terminal domains due to

the alternative splicing of exons.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1671973?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/22892846/
https://aacrjournals.org/cancerres/article/76/14_Supplement/2669/609810/Abstract-2669-Glutaminase-alternative-splicing
https://pmc.ncbi.nlm.nih.gov/articles/PMC7565600/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1161254/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550074/
https://www.biorxiv.org/content/10.1101/2023.03.30.534948v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558546/
https://www.biorxiv.org/content/10.1101/2023.03.30.534948v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558546/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While both isoforms contribute to glutaminase activity, GAC is often the predominant and more

active splice variant in many cancer types.[1][2][8] The differential expression and activity of

KGA and GAC have significant implications for tumor metabolism and progression, making

them attractive targets for cancer therapy.[2]

CB-839: A Potent and Selective Inhibitor of GLS1
Splice Variants
CB-839 (Telaglenastat) is a first-in-class, orally bioavailable small molecule that acts as a

potent, selective, and reversible inhibitor of both GLS1 splice variants, KGA and GAC.[9][10]

[11] It exhibits low nanomolar potency and has demonstrated significant antitumor activity in a

variety of preclinical cancer models, particularly those that are dependent on glutamine

metabolism.[9][12] CB-839 does not inhibit the GLS2 isoform, highlighting its specificity for the

GLS1 splice variants.[9][10] The inhibition of KGA and GAC by CB-839 leads to a disruption of

downstream metabolic pathways, including the tricarboxylic acid (TCA) cycle and glutathione

synthesis, ultimately leading to decreased cancer cell proliferation and survival.[4][9]

Quantitative Data
Table 1: Inhibitory Potency of CB-839 Against
Glutaminase Splice Variants and Cancer Cell Lines
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Target Cell Line/System IC50 (nM) Reference(s)

Endogenous

Glutaminase (mouse

kidney)

- 23 [10][11]

Endogenous

Glutaminase (mouse

brain)

- 28 [10][11]

Recombinant Human

GAC
- 24 [13]

HCC1806 (TNBC) Proliferation 49 [11]

MDA-MB-231 (TNBC) Proliferation 26 [11]

PaTu-8988T (PDAC) Proliferation 1.01 [11]

MPDAC-4 (PDAC) Proliferation 1.73 [11]

HG-3 (CLL) Proliferation 410 [4]

MEC-1 (CLL) Proliferation 66,200 [4]

LNCaP (Prostate

Cancer, hormone-

sensitive)

Clonogenic Assay 1,000 [14]

LNCaP-derived CRPC

(Prostate Cancer)
Clonogenic Assay 2,000 [14]

PC-3 (Prostate

Cancer, CRPC)
Clonogenic Assay < 100 [14]

293T (epithelial) Glutaminase Inhibition 3.2 [15]

Table 2: Relative Expression of KGA and GAC Splice
Variants in Cancer
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Cancer Type Observation Reference(s)

Non-Small Cell Lung Cancer

(NSCLC)

GAC is essential for cancer

cell growth; KGA expression is

decreased in tumors compared

to normal lung tissue.

[1]

Various Primary Human

Tumors (TCGA data)

GAC is the predominant splice

form of GLS in many tumor

types.

[2][8]

Breast Cancer

Both KGA and GAC protein

levels are increased in breast

tumors compared to normal

tissues.

[16]

Prostate Cancer

An isoform switch from KGA to

GAC is associated with

therapy resistance and

disease progression.

[17]

Signaling Pathways and Metabolic Consequences of
GLS1 Inhibition
The inhibition of KGA and GAC by CB-839 has profound effects on cancer cell metabolism and

downstream signaling pathways. By blocking the conversion of glutamine to glutamate, CB-839

depletes the intracellular pool of glutamate, which is a central node in cellular metabolism.
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Caption: Glutaminolysis pathway and the site of CB-839 inhibition.

The primary metabolic consequences of GLS1 inhibition by CB-839 include:

Depletion of TCA Cycle Intermediates: The reduction in α-ketoglutarate levels leads to a

decrease in the pool of other TCA cycle intermediates, impairing cellular respiration and

energy production.[9]

Impaired Glutathione Synthesis: Glutamate is a precursor for the synthesis of glutathione

(GSH), a major cellular antioxidant. CB-839 treatment leads to decreased GSH levels,

resulting in increased reactive oxygen species (ROS) and oxidative stress.[4]

Reduced Biosynthesis of Non-Essential Amino Acids: Glutamate serves as a nitrogen donor

for the synthesis of other non-essential amino acids. GLS1 inhibition can therefore limit the

availability of these building blocks for protein synthesis.[2]
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These metabolic disruptions ultimately lead to a cytostatic effect, inhibiting cell proliferation

and, in some contexts, inducing apoptosis.[4][9]
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Caption: Downstream metabolic effects of CB-839 mediated GLS1 inhibition.

Experimental Protocols
Glutaminase Activity Assay
This protocol is adapted from methodologies described in studies evaluating CB-839.[4]

Objective: To measure the enzymatic activity of GLS1 in cell lysates and assess the inhibitory

effect of CB-839.

Materials:
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA Protein Assay Kit

Glutamate measurement kit (e.g., colorimetric or fluorometric assay)

CB-839

96-well plates

Plate reader

Procedure:

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris

and collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Assay Setup: In a 96-well plate, add a standardized amount of protein lysate to each well.

Inhibitor Treatment: Add varying concentrations of CB-839 (e.g., 0.01 µM to 100 µM) or

vehicle control (DMSO) to the wells.

Reaction Initiation: Add the substrate, glutamine, to each well to initiate the enzymatic

reaction.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Glutamate Measurement: Stop the reaction and measure the amount of glutamate produced

using a commercial glutamate assay kit according to the manufacturer's instructions.

Data Analysis: Normalize the glutamate production to the amount of protein in each well. Plot

the glutaminase activity against the concentration of CB-839 to determine the IC50 value.

Cell Proliferation Assay (MTS Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.

[4][13]
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Objective: To determine the effect of CB-839 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest

Complete cell culture medium

CB-839

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

96-well plates

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000

cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of CB-839 or vehicle control

(DMSO).

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.

Incubation: Incubate the plate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the viability against the log of the CB-839 concentration to determine the IC50

value.

Quantification of Glutaminase Splice Variant Expression
(qRT-PCR)
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This protocol outlines the steps for measuring the relative mRNA expression levels of KGA and

GAC.[18][19]

Objective: To quantify the mRNA levels of GLS1 splice variants, KGA and GAC, in cancer cells

or tissues.

Materials:

RNA extraction kit

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green or TaqMan)

Primers specific for KGA and GAC (boundary-spanning primers are recommended for

specificity)

Reference gene primers (e.g., GAPDH, β-actin)

Real-time PCR instrument

Procedure:

RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix,

and specific primers for KGA, GAC, and a reference gene.

Real-time PCR: Run the qPCR reaction on a real-time PCR instrument using a standard

thermal cycling protocol.

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the

relative expression of KGA and GAC using the ΔΔCt method, normalizing to the reference

gene expression.
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Caption: Experimental workflow for assessing cancer cell sensitivity to CB-839.

Conclusion
The glutaminase splice variants KGA and GAC represent critical nodes in the metabolic

network of many cancers. The development of CB-839, a potent and selective inhibitor of these

splice variants, has provided a valuable tool for both research and clinical investigation into the

therapeutic potential of targeting glutamine metabolism. Understanding the differential

expression and roles of KGA and GAC, along with the precise molecular consequences of their

inhibition, is crucial for identifying patient populations most likely to benefit from this therapeutic

strategy and for the rational design of combination therapies. This guide provides a

foundational understanding and practical methodologies for researchers and drug development

professionals working to unravel the complexities of glutaminase biology and its targeting in

cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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